hRIO2 kinase ligand-1 is a small molecule that acts as a selective inhibitor of the human RIO2 kinase. This compound has garnered attention due to its potential implications in ribosome biogenesis and cell cycle regulation, processes critical for cellular function and growth. The discovery of hRIO2 kinase ligand-1 was part of a broader effort to identify specific inhibitors that could elucidate the biological roles of RIO2 kinase in various cellular contexts .
hRIO2 kinase ligand-1 is classified under small molecule inhibitors, specifically targeting the RIO2 kinase, which is part of the RIO (right open reading frame) kinase family. This family includes proteins that play essential roles in ribosome assembly and function across various organisms, from bacteria to humans. The compound is derived from the optimization of diphenpyramide and its analogs, which were initially identified through high-throughput screening against a panel of kinases .
The synthesis of hRIO2 kinase ligand-1 involves several key steps that optimize the chemical structure for enhanced selectivity and binding affinity to the RIO2 kinase.
The optimization process led to the identification of several analogs, one of which exhibited a tenfold increase in binding affinity compared to diphenpyramide. These modifications were crucial in establishing a structure-activity relationship that guided further development .
The molecular formula for hRIO2 kinase ligand-1 is C17H14N2O, with a molecular weight of 262.31 g/mol. The compound appears as a solid, typically white to off-white in color .
The structural analysis indicates that hRIO2 kinase ligand-1 contains aromatic rings and nitrogen functionalities that are likely critical for its interaction with the RIO2 kinase active site. Detailed structural data can be obtained from crystallography studies if available.
hRIO2 kinase ligand-1 primarily engages in competitive inhibition at the active site of RIO2 kinase, preventing substrate phosphorylation. The exact reaction mechanism involves:
In vitro assays have demonstrated that hRIO2 kinase ligand-1 effectively inhibits RIO2 activity, which can be quantified through phosphorylation assays using specific substrates associated with ribosome biogenesis .
The mechanism by which hRIO2 kinase ligand-1 exerts its inhibitory effects involves:
Studies indicate that selective inhibition by hRIO2 kinase ligand-1 can lead to alterations in ribosomal RNA processing and cell cycle regulation, highlighting its potential as a tool for studying these biological processes .
Relevant analyses include melting point determination and solubility tests, which are essential for understanding the compound's behavior in biological systems .
hRIO2 kinase ligand-1 has significant scientific applications:
RIOK2 (right open reading frame kinase 2) is an atypical serine/threonine kinase essential for cytoplasmic maturation of the 40S ribosomal subunit. During late-stage pre-40S particle assembly, RIOK2 facilitates nuclear export and prevents premature translation initiation by sterically blocking binding sites for eukaryotic initiation factors (eIF1 and eIF1A) [1]. Phosphorylation of RIOK2 by the Ras/MAPK pathway effector RSK (p90 ribosomal S6 kinase) triggers its release from pre-40S particles and enables nuclear re-import, thereby completing ribosome maturation [1]. This post-transcriptional regulation directly couples growth factor signaling to protein synthesis capacity.
Depletion of RIOK2 disrupts pre-rRNA processing, evidenced by accumulation of 30S pre-rRNA intermediates and reduced 18S-E pre-rRNA production in human cell lines (HEK293, eHAP1, HeLa) [1]. Consequently, RIOK2 loss causes ribosomal instability, diminished global protein synthesis, and cell cycle arrest at S/G2-M phases due to impaired cyclin expression [3] [6]. Beyond ribosomal functions, RIOK2 maintains telomerase activity by transcriptionally regulating subunits of the TRiC chaperonin complex (CCT1-8) and the dyskerin complex (DKC1, NHP2, NOP10) [6]. This dual role positions RIOK2 as a master coordinator of translational and genomic stability.
Table 1: Molecular Functions of RIOK2 in Ribosome Biogenesis and Cell Homeostasis
Molecular Function | Biological Consequence | Validating Evidence |
---|---|---|
Pre-40S subunit nuclear export | Enables cytoplasmic ribosome maturation | CRISPR-Cas9 screens show RIOK2 loss stalls pre-40S export [1] |
Blockade of eIF1/eIF1A binding | Prevents premature translation | Structural studies of pre-40S/RIOK2 complexes [1] |
Transcriptional regulation of TRiC/dyskerin | Sustains telomerase activity | ChIP-seq confirms RIOK2 binding to CCT/DKC1 promoters [6] |
Cell cycle progression | Facilitates G1-S and G2-M transitions | EdU labeling reveals S/G2-M arrest post-RIOK2 depletion [3] [8] |
RIOK2 is overexpressed across diverse malignancies and correlates with aggressive phenotypes. Pan-cancer analyses of 33 cancer types from TCGA/CPTAC databases reveal RIOK2 mRNA and protein upregulation in non-small cell lung cancer (NSCLC), glioblastoma, acute myeloid leukemia (AML), prostate cancer, and tongue squamous cell carcinoma (TSCC) compared to normal tissues (fold change >2; p<0.05) [7] [10]. In NSCLC, RIOK2 overexpression associates with advanced TNM stage, lymph node metastasis, and poor differentiation [10]. Multivariate analysis in TSCC identifies RIOK2 as an independent prognostic factor (hazard ratio: 3.53; 95% CI: 1.19–10.91) [9].
Functional studies demonstrate that RIOK2 sustains cancer cell proliferation through ribosome biogenesis and protein synthesis. In AML, CRISPR-Cas9 screening designates RIOK2 as a top essential kinase, with knockout reducing cell growth by 70–90% via disrupted ribosomal assembly and OP-puro incorporation (a proxy for protein synthesis) [3]. Similarly, siRNA-mediated RIOK2 knockdown in oral SCC cell lines (HSC-2, KOSC-2) suppresses S6 ribosomal protein expression and decreases cell viability by 40–60% (p<0.01) [4] [9]. RIOK2 also supports tumor metabolism, as its loss reduces mitochondrial oxidative phosphorylation in leukemia models [3].
Table 2: RIOK2 as a Pan-Cancer Oncogene
Cancer Type | Clinical Association | Functional Role |
---|---|---|
Acute Myeloid Leukemia (AML) | Reduced overall survival (p<0.001) | Maintains ribosomal stability; essential for protein synthesis [3] |
Non-Small Cell Lung Cancer (NSCLC) | TNM stage, lymph node metastasis (p<0.01) | Promotes invasion via EMT; correlates with NOB1 expression [7] [10] |
Tongue Squamous Cell Carcinoma (TSCC) | Independent prognostic factor (HR 3.53) | Regulates S6 ribosomal protein; essential for clonogenicity [9] |
Glioblastoma | Associated with tumor grade | Activates AKT signaling via bystin-like protein interaction [7] |
RIOK2 drives metastasis by modulating cytoskeletal dynamics, extracellular matrix (ECM) remodeling, and immune evasion. In lung adenocarcinoma, RIOK2 overexpression promotes migration and invasion by suppressing lysosome-associated membrane protein 2 (LAMP2), which dysregulates lysosomal degradation pathways and enhances ECM degradation [5]. Restoring LAMP2 expression reverses RIOK2-driven metastasis, confirming this axis as a key mechanism [5].
Multi-omics analyses reveal RIOK2’s role in shaping the tumor microenvironment (TME). Elevated RIOK2 expression correlates with immune cell infiltration (e.g., CD4+ T cells) in pan-cancer cohorts [7]. In glioblastoma, RIOK2 activates AKT signaling through interactions with bystin-like protein, fostering a pro-inflammatory TME via NF-κB activation [7]. Additionally, RIOK2-mediated telomere shortening in myelodysplastic syndromes (MDS) accelerates genomic instability, contributing to TME evolution [6]. Single-cell RNA sequencing of NSCLC tumors shows RIOK2 enrichment in metastatic niches, coinciding with upregulated matrix metalloproteinases (MMPs) and focal adhesion kinase (FAK) pathways [5] [7].
Table 3: RIOK2 in Metastasis and Tumor Microenvironment Modulation
Metastatic Mechanism | Key Effectors | Therapeutic Relevance |
---|---|---|
Lysosomal dysfunction | LAMP2 downregulation | LAMP2 reconstitution inhibits invasion [5] |
Immune evasion | CD4+ T cell infiltration; NF-κB activation | Correlates with PD-L1 expression in TCGA data [7] |
ECM remodeling | MMP2/9 upregulation; FAK phosphorylation | Blockade reverses invasion in vitro [5] |
Telomere shortening | TRiC/dyskerin suppression | Drives genomic instability in MDS [6] |
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